molecular formula C26H28ClN3O3S3 B2392388 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1351659-02-3

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride

Cat. No. B2392388
CAS RN: 1351659-02-3
M. Wt: 562.16
InChI Key: GOVTUIXIURVEKU-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Future Directions

The future directions for the research on benzothiazole derivatives could involve further synthetic developments, in-depth study of their mechanism of action, and exploration of their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S3.ClH/c1-17-9-11-18(12-10-17)35(31,32)15-5-8-23(30)28-26-24(19-13-14-29(2)16-22(19)34-26)25-27-20-6-3-4-7-21(20)33-25;/h3-4,6-7,9-12H,5,8,13-16H2,1-2H3,(H,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVTUIXIURVEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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